molecular formula C16H19F2N5O B11256817 3-cyclopentyl-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propanamide

3-cyclopentyl-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B11256817
M. Wt: 335.35 g/mol
InChI Key: ZAJJSXHBLKDSQR-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a difluorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring and the difluorophenyl group. These intermediates are then coupled with the cyclopentyl group and the propanamide moiety under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-N-(3,4-difluorophenyl)propanamide: A structurally similar compound with a different functional group arrangement.

    3-Cyclopentyl-N-(3,4-difluorophenyl)acetamide: Another related compound with an acetamide group instead of a propanamide group.

Uniqueness

3-CYCLOPENTYL-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H19F2N5O

Molecular Weight

335.35 g/mol

IUPAC Name

3-cyclopentyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]propanamide

InChI

InChI=1S/C16H19F2N5O/c17-13-7-6-12(9-14(13)18)23-15(20-21-22-23)10-19-16(24)8-5-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10H2,(H,19,24)

InChI Key

ZAJJSXHBLKDSQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F

Origin of Product

United States

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